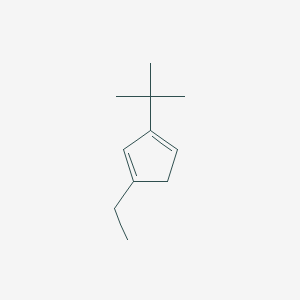
1-Ethyl-3-tert-butyl-cyclopentadiene
Número de catálogo B8718077
Key on ui cas rn:
877880-57-4
Peso molecular: 150.26 g/mol
Clave InChI: HWFNAIRTAQKISS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07879960B2
Procedure details


To a 300 ml three-neck flask equipped with a magnetic stirrer chip and a three-way cock, 200 ml of dehydrated diethyl ether and 52 ml (154 mmol) of diethyl ether solution of 3.0 M ethyl magnesium bromide were charged under a nitrogen atmosphere. In the ice and water bath, 17.8 g (129 mmol) of 3-tert-butylcyclopentenone was added dropwise over 1 hour. The resultant solution was stirred at room temperature for 20 hours, and then the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The obtained organic layers were combined, washed twice with a saturated aqueous solution of sodium hydrogencarbonate, twice with water, and twice with saturated brine, and dried over magnesium sulfate and distilled off the solvent under reduced pressure. Thereafter, the resulting product was purified by column chromatography to obtain 20.2 g (GC purity 75%) of a pale yellowy transparent solution. The yield was 78%. Identification was done by 1H-NMR spectrum. The measurement results are shown as follows.



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](OCC)[CH3:2].C([Mg]Br)C.[C:10]([C:14]1[CH2:18][CH2:17][C:16](=O)[CH:15]=1)([CH3:13])([CH3:12])[CH3:11].Cl>O>[CH2:1]([C:17]1[CH2:16][CH:15]=[C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:18]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 300 ml three-neck flask equipped with a magnetic stirrer chip
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with 50 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with a saturated aqueous solution of sodium hydrogencarbonate, twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
twice with saturated brine, and dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the resulting product was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 20.2 g (GC purity 75%) of a pale yellowy transparent solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The measurement results
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1=CC(=CC1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
